molecular formula C11H21NO2 B2353903 4-[(Piperidin-1-yl)methyl]oxan-4-ol CAS No. 84207-13-6

4-[(Piperidin-1-yl)methyl]oxan-4-ol

Cat. No.: B2353903
CAS No.: 84207-13-6
M. Wt: 199.294
InChI Key: NYTIVXLYLXNYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Piperidin-1-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a piperidine ring linked via a methylene group to an oxane (tetrahydropyran) ring. The hydroxyl group at the 4-position of the oxane ring enhances its polarity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and imaging applications. Its structural flexibility allows for diverse functionalization, enabling modulation of physicochemical and pharmacological properties .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTIVXLYLXNYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Piperidin-1-yl)methyl]oxan-4-ol typically involves the reaction of piperidine with an appropriate oxan-4-ol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the oxan-4-ol derivative . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. These methods often incorporate automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

4-[(Piperidin-1-yl)methyl]oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(Piperidin-1-yl)methyl]oxan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Piperidin-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound shares a core scaffold with several derivatives, differing in substituents and ring systems. Key analogs include:

Compound Name Key Substituents/Rings Molecular Formula Molecular Weight (g/mol)
4-[(Piperidin-1-yl)methyl]oxan-4-ol (Parent) Piperidine, oxane, hydroxyl C₁₁H₂₁NO₂ 199.30
4-((4-(((7-Iodopyrazino[2,3-c]quinolin-5-yl)oxy)methyl)piperidin-1-yl)methyl)oxan-4-ol Iodine, pyrazinoquinoline C₂₃H₂₇IN₄O₃ 534.40
4-{[4-({[4-(Oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol Benzoxazole, oxolane C₂₃H₃₂N₂O₆ 432.52
CHEMBL2179589 Isobutoxy, benzisoxazole C₂₃H₃₄N₂O₅ 418.53

Key Observations :

  • Iodine-Containing Derivative (): The addition of a 7-iodopyrazinoquinoline group significantly increases molecular weight (534.40 vs. 199.30) and lipophilicity, making it suitable for radiopharmaceutical applications .
  • Benzoxazole Analogs () : The benzoxazole/benzisoxazole moieties enhance aromaticity and stability, favoring π-π stacking in target binding. The oxolane group in ’s compound introduces additional oxygen atoms, improving solubility compared to the isobutoxy group in CHEMBL2179589 .

Physicochemical Properties

Property Parent Compound Iodine Derivative Benzoxazole-Oxolane CHEMBL2179589
LogP (Predicted) 0.8–1.2 ~3.0 ~1.5 3.6 (XLogP)
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 3 7 6 7
Polar Surface Area (Ų) 40–50 ~90 ~85 ~80

Analysis :

  • The iodine derivative’s high LogP (~3.0) reflects enhanced membrane permeability, critical for blood-brain barrier penetration in imaging agents .
  • CHEMBL2179589’s isobutoxy group contributes to its higher LogP (3.6), suggesting greater lipophilicity than the oxolane-containing analog .
  • The benzoxazole-oxolane compound () balances solubility and lipophilicity, ideal for oral bioavailability .

Conformational Analysis (Ring Puckering)

Using Cremer-Pople parameters ():

  • Oxane Ring : Adopts a chair conformation (Δ²θ ≈ 0°), stabilized by the hydroxyl group’s equatorial position.
  • Piperidine Ring : Predominantly in a chair or twist-boat conformation, depending on substituents. For example, bulky groups (e.g., benzoxazole in ) induce twist-boat puckering to minimize steric strain .

Biological Activity

4-[(Piperidin-1-yl)methyl]oxan-4-ol is a chemical compound that combines a piperidine moiety with an oxane structure, which contributes to its unique biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its ability to interact with various biological targets.
  • Oxane Ring : A saturated six-membered ring that enhances the compound's stability and solubility.

The compound's IUPAC name reflects its structural components, indicating a hydroxyl group on the oxane ring, which can participate in various chemical reactions such as oxidation and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The piperidine component allows for binding to various molecular targets, modulating their activity and leading to diverse biological effects. The exact pathways involved can vary based on the specific application and context of use.

In Vitro Studies

Research indicates that compounds similar to this compound have shown significant activity against various biological targets. For instance, studies on piperidine derivatives have revealed their potential as inhibitors of key signaling pathways involved in cancer progression, particularly through modulation of protein kinase B (PKB) signaling pathways .

Compound Target IC50 (nM) Selectivity
4-Amino-piperidine derivativePKB150High compared to PKA
4-(Pyrrolidin-1-ylmethyl)oxan derivativeEnzymatic activityNot specifiedVariable

In Vivo Studies

In vivo studies have demonstrated that derivatives of piperidine compounds exhibit tumor growth inhibitory activity. For example, a related compound showed significant efficacy in reducing tumor size in xenograft models at well-tolerated doses. This suggests potential for this compound in cancer therapeutics .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

Compound Structure Biological Activity
N-(oxan-4-yl)piperidin-4-amineSimilar piperidine structureEnzyme interactions, protein binding
3-(3-Ethylpiperidin-1-yl)oxan-4-olEthyl substitution on piperidineModulates receptor activity
5-(Piperidin-4-yl)-1,2,4-OxadiazoleDifferent heterocyclic structureAnticancer activity via HsClpP agonism

Potential Applications

The unique structural features of this compound suggest several potential applications:

  • Cancer Therapy : As a modulator of PKB signaling pathways, it may serve as a lead compound for developing anticancer agents.
  • Neuropharmacology : Given the piperidine's known interactions with neurotransmitter systems, it could be explored for neuroactive properties.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules in chemical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.